molecular formula C16H15NO2 B14448719 2-Propen-1-one, 1-(2-aminophenyl)-3-(4-methoxyphenyl)- CAS No. 78396-02-8

2-Propen-1-one, 1-(2-aminophenyl)-3-(4-methoxyphenyl)-

Katalognummer: B14448719
CAS-Nummer: 78396-02-8
Molekulargewicht: 253.29 g/mol
InChI-Schlüssel: GIEOBFHMXDZZOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propen-1-one, 1-(2-aminophenyl)-3-(4-methoxyphenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(2-aminophenyl)-3-(4-methoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-aminoacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-one, 1-(2-aminophenyl)-3-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Propen-1-one, 1-(2-aminophenyl)-3-(4-methoxyphenyl)- has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-Propen-1-one, 1-(2-aminophenyl)-3-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chalcone: The parent compound of the chalcone family, with a similar α,β-unsaturated carbonyl system.

    Flavonoids: A class of compounds with similar structural features and biological activities.

    Curcumin: A well-known compound with a similar structure and various biological activities.

Uniqueness

2-Propen-1-one, 1-(2-aminophenyl)-3-(4-methoxyphenyl)- is unique due to the presence of both an amino group and a methoxy group on the phenyl rings. This structural feature can influence its reactivity and biological activity, making it distinct from other chalcones and related compounds.

Eigenschaften

CAS-Nummer

78396-02-8

Molekularformel

C16H15NO2

Molekulargewicht

253.29 g/mol

IUPAC-Name

1-(2-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H15NO2/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-11H,17H2,1H3

InChI-Schlüssel

GIEOBFHMXDZZOP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.